molecular formula C27H37F3N6O2 B2573517 N-(1'-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide CAS No. 2034525-75-0

N-(1'-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide

Cat. No.: B2573517
CAS No.: 2034525-75-0
M. Wt: 534.628
InChI Key: NFXXCNFDGJONFC-UHFFFAOYSA-N
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Description

N-(1'-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C27H37F3N6O2 and its molecular weight is 534.628. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Studies on related compounds have shown diverse applications in scientific research, primarily focusing on the synthesis of novel compounds and their biological activities. For example, research on 1,3,4-oxadiazole and 1,2,4-triazole derivatives reveals their potential in tuberculostatic activity and neuroinflammation imaging, respectively. The synthesis of these compounds involves intricate reactions that yield products with significant biological properties, such as inhibiting bacterial growth or serving as imaging agents for specific enzymes related to neuroinflammatory processes (Foks et al., 2004); (Wang et al., 2018).

Crystal Packing and Structural Analysis

The importance of specific interactions in crystal packing of isomeric compounds, including those with cyclohexane rings and pyridine residues, highlights the role of structural analysis in understanding compound properties. This research sheds light on the molecular conformation and crystal packing influenced by C–H⋯N, C–H⋯π, and π⋯π interactions, which are crucial for designing compounds with desired physical and chemical characteristics (Lai et al., 2006).

Medicinal Chemistry Strategies

In the realm of medicinal chemistry, strategies to modify molecular structures to reduce metabolism by enzymes such as aldehyde oxidase (AO) are vital. This includes altering heterocycles or blocking reactive sites to avoid AO-mediated oxidation, which is a significant consideration in the development of new drugs with enhanced stability and efficacy (Linton et al., 2011).

Advanced Glycation End Products (AGEs) Inhibitors

Compounds containing the 1,2,4-oxadiazole ring have been evaluated for their inhibitory activity against the formation of pentosidine, an AGE. AGEs are implicated in various age-related diseases, and compounds that can inhibit their formation have potential therapeutic applications in managing conditions like diabetes and cardiovascular diseases (Okuda et al., 2011).

Properties

IUPAC Name

N-[1-[1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]piperidin-4-yl]-N-[5-(trifluoromethyl)pyridin-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37F3N6O2/c1-19-32-25(38-33-19)18-34-13-9-22(10-14-34)35-15-11-23(12-16-35)36(26(37)20-5-3-2-4-6-20)24-8-7-21(17-31-24)27(28,29)30/h7-8,17,20,22-23H,2-6,9-16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFXXCNFDGJONFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CN2CCC(CC2)N3CCC(CC3)N(C4=NC=C(C=C4)C(F)(F)F)C(=O)C5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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